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molecular formula C10H11ClO3 B8565544 (3-Chloro-4-hydroxy-5-methyl-phenyl)-acetic acid methyl ester

(3-Chloro-4-hydroxy-5-methyl-phenyl)-acetic acid methyl ester

Cat. No. B8565544
M. Wt: 214.64 g/mol
InChI Key: ZSUWEUKTOVKIEI-UHFFFAOYSA-N
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Patent
US07452882B2

Procedure details

A solution of (3-chloro-4-hydroxy-5-methyl-phenyl)-acetic acid (5b) (1.4 g, 6.98 mmol) in methanol (60 mL) was treated with concentrated sulfuric acid (0.5 mL) at room temperature under argon. The reaction mixture was heated to 70° C. for 24 h. At this time, the reaction mixture was concentrated under vacuum. The resulting oil was diluted with ethyl acetate (100 mL). The organics were washed with water (2×50 mL), dried with magnesium sulfate, filtered and concentrated. The resulting residue was purified by column chromatography using silica gel eluted with 10% ethyl acetate in petroleum ether to afford 3-chloro-4-hydroxy-5-methyl-phenyl)-acetic acid methyl ester (6b) (1.36 g, 91%) as a white solid; EI(+)-HRMS m/z calcd for C10H11ClO3 (M+) 214.0397, found 214.0400. Molecular Weight=214.6504; Exact Mass=214.0397
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH3:9])[C:7]=1[OH:8].S(=O)(=O)(O)O.[CH3:19]O>>[CH3:19][O:12][C:11](=[O:13])[CH2:10][C:4]1[CH:5]=[C:6]([CH3:9])[C:7]([OH:8])=[C:2]([Cl:1])[CH:3]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1O)C)CC(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At this time, the reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting oil was diluted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The organics were washed with water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography
WASH
Type
WASH
Details
eluted with 10% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC(=C(C(=C1)C)O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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